![molecular formula C20H20N4O3S B2979737 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 1251546-17-4](/img/structure/B2979737.png)
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the imidazolidinone and methylbenzothiazole groups could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the imidazolidinone and benzothiazole rings suggests a polycyclic structure, while the methoxy and acetamide groups are likely to add further complexity .Scientific Research Applications
Antimicrobial and Antifungal Properties
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide, due to its complex structure, shares similarities with thiazolidinone and oxadiazole derivatives, known for their significant antimicrobial properties. Derivatives of rhodanine-3-acetic acid, closely related to the chemical , have shown potent antimicrobial activity against a variety of bacteria, mycobacteria, and fungi. These compounds exhibit high efficacy against mycobacteria, including Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MICs) as low as 8-16μM. The activity against non-tuberculous mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), is particularly noteworthy, indicating the potential of these compounds in addressing antibiotic resistance challenges (Krátký, Vinšová, & Stolaříková, 2017).
Structural and Synthetic Studies
Structural analysis and synthesis of compounds similar to this compound reveal their potential for developing novel antimicrobial and anticancer agents. Crystal structures of related (oxothiazolidin-2-ylidene)acetamides provide insights into their molecular framework, facilitating the design of derivatives with enhanced biological activities. Such structural studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and for optimizing their pharmacological profiles (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anti-Inflammatory Activity
The synthesis of novel derivatives containing structural motifs similar to this compound has demonstrated significant anti-inflammatory activity. Such activity highlights the potential therapeutic applications of these compounds in treating inflammatory conditions, providing a basis for further pharmacological exploration (Sunder & Maleraju, 2013).
Future Directions
Mechanism of Action
Mode of Action
The compound’s mode of action is likely multifaceted due to its complex structure. It contains an imidazole ring, which is known to exhibit a broad range of chemical and biological properties . Additionally, it contains a benzothiazole ring, which has been associated with various biological activities .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its complex structure and potential for diverse interactions. Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Similarly, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The compound’s solubility in water and other polar solvents, as well as its aromaticity, could influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are likely diverse due to its potential for multiple interactions. Depending on the specific targets and pathways affected, the compound could have a range of effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
Environmental factors could influence the compound’s action, efficacy, and stability. For example, the compound’s solubility could be affected by the polarity of the environment, which could in turn influence its bioavailability and efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .
properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-21-15-11-14(7-8-18(15)28-13)22-19(25)12-23-9-10-24(20(23)26)16-5-3-4-6-17(16)27-2/h3-8,11H,9-10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTTXESROSRDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3CCN(C3=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2979654.png)
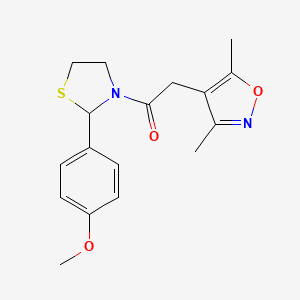
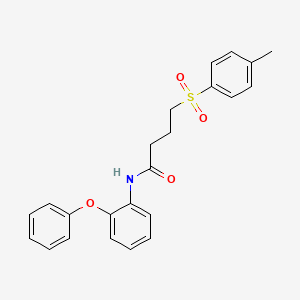
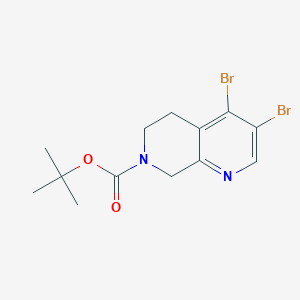
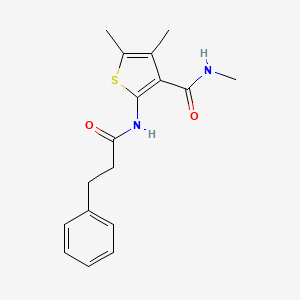
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2979661.png)
![ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2979662.png)
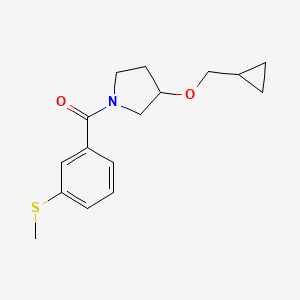

![4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide](/img/structure/B2979665.png)
![methyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2979669.png)
![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
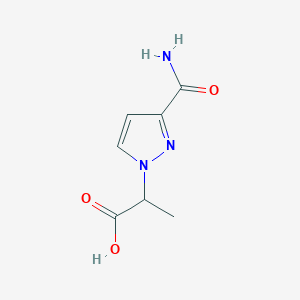
![{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2979674.png)